molecular formula C7H11N3O2 B1617287 alpha-Methylhistidine CAS No. 587-20-2

alpha-Methylhistidine

Cat. No.: B1617287
CAS No.: 587-20-2
M. Wt: 169.18 g/mol
InChI Key: HRRYYCWYCMJNGA-ZETCQYMHSA-N
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Description

Alpha-Methylhistidine is a non-proteinogenic alpha-amino acid derived from histidine, where a methyl group is located at the alpha-position. This compound is known for its role as a human urinary metabolite and has been studied for its various biochemical and physiological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Methylhistidine can be synthesized through several chemical routes. One common method involves the methylation of histidine at the alpha-position. This process typically requires the use of methylating agents under controlled conditions to ensure the selective addition of the methyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product with high optical purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methylhistidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Alpha-Methylhistidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Methylhistidine involves its interaction with various molecular targets and pathways. It can act as a substrate for specific enzymes, influencing metabolic processes. Its methylation can affect protein function and stability, impacting cellular activities. The exact pathways and molecular targets depend on the specific context of its use and the biological system involved .

Comparison with Similar Compounds

Alpha-Methylhistidine is unique compared to other similar compounds due to its specific methylation at the alpha-position. Similar compounds include:

This compound stands out due to its specific methylation pattern, which influences its biochemical behavior and applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(8,6(11)12)2-5-3-9-4-10-5/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRYYCWYCMJNGA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CN=CN1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207397
Record name alpha-Methylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-20-2
Record name alpha-Methylhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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